1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
CAS No.: 135270-10-9
Cat. No.: VC0194122
Molecular Formula: C12H11F2N3O
Molecular Weight: 251.23
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135270-10-9 |
---|---|
Molecular Formula | C12H11F2N3O |
Molecular Weight | 251.23 |
IUPAC Name | 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole |
Standard InChI | InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m0/s1 |
SMILES | CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound with several identifying parameters. The compound is identified by CAS registry number 135270-10-9 and possesses a molecular formula of C12H11F2N3O . This triazole derivative has a molecular weight of 251.23 g/mol, making it a relatively small organic molecule with potential for good bioavailability . The compound is also identified in chemical databases using various identifiers, including an InChI key of QANJLSHZDUOBBP-UFBFGSQYSA-N, which provides a unique digital representation of its chemical structure.
Structural Components and Stereochemistry
-
A 1H-1,2,4-triazole ring, which serves as a key pharmacophore
-
A 2,4-difluorophenyl group that contributes to binding specificity
-
A 3-methyloxirane (epoxide) ring with specific stereochemistry
The compound exhibits defined stereochemistry at two carbon centers, specifically (2S,3S) configuration at the oxirane ring. This stereochemical arrangement is crucial for its biological activity and molecular recognition properties. The canonical SMILES notation for this compound is CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F, while the isomeric SMILES that captures the stereochemistry is C[C@H]1C@@(CN2C=NC=N2)C3=C(C=C(C=C3)F)F.
Physical and Chemical Properties
Synthetic Routes and Preparation Methods
Common Synthetic Approaches
The synthesis of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole typically follows a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The synthesis generally involves:
-
Formation of the oxirane ring through stereoselective epoxidation
-
Introduction of the difluorophenyl group via appropriate coupling reactions
-
Attachment of the triazole moiety through nucleophilic substitution
These synthetic pathways often employ chiral catalysts or starting materials to control the stereochemistry of the final product. The specific configurations at the stereogenic centers are critical for the compound's biological activity, necessitating careful control during synthesis.
Stereoselective Synthesis Considerations
The stereoselective synthesis of this compound requires attention to the formation of the (2S,3S)-configured oxirane ring. Various approaches have been documented, including:
-
Use of chiral auxiliaries to direct the stereochemical outcome
-
Employment of asymmetric catalysts for stereoselective epoxidation
-
Utilization of chiral pool strategies starting from naturally occurring compounds
The stereochemical purity of the final compound is typically assessed using techniques such as chiral HPLC, polarimetry, or NMR spectroscopy with chiral shift reagents.
Biological Activity and Applications
Antifungal Properties
The primary biological activity of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is its antifungal effect. The compound belongs to the triazole class of antifungals, which function by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for ergosterol synthesis in fungi, and its inhibition leads to disruption of fungal cell membrane integrity and ultimately cell death.
The compound shows structural similarities to clinically used antifungal agents like Efinaconazole, suggesting a shared mechanism of action and potential therapeutic applications. Its spectrum of activity encompasses various pathogenic fungi, making it valuable in both medical and agricultural contexts.
Agricultural Applications
In agriculture, this compound has demonstrated efficacy in plant protection against fungal pathogens. Its mechanism involves:
-
Absorption by plant foliage following application
-
Inhibition of fungal growth on treated plants
-
Disruption of key amino acid production in target pathogens
This activity profile makes the compound potentially useful in developing fungicides effective against resistant strains that threaten crop production.
Antioxidant Activity
Research has indicated that triazole-containing compounds, including derivatives similar to 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, exhibit significant antioxidant properties. Table 1 presents comparative data on the antioxidant activity of various triazole compounds measured using the DPPH radical scavenging method:
Compound | IC50 (μM) | Inhibition Rate (%) |
---|---|---|
Compound 4 | 39.39 | 97.18 ± 1.42 |
Compound 5 | 39.79 | 96.90 ± 1.39 |
Compound 6 | 42.32 | 97.11 ± 1.12 |
Ascorbic Acid (Control) | 107.67 | 91.26 ± 0.49 |
These findings suggest potential applications in preventing oxidative stress-related conditions.
Structure-Activity Relationships
Key Structural Features for Activity
The biological activity of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is highly dependent on specific structural features:
-
The 1,2,4-triazole ring serves as a key pharmacophore for binding to target enzymes
-
The 2,4-difluorophenyl group enhances membrane permeability and binding specificity
-
The stereochemistry of the oxirane ring is critical for proper orientation within the binding site
These structural elements work synergistically to determine the compound's potency and selectivity. Modifications to any of these components can significantly alter the biological profile of the molecule.
Comparison with Similar Compounds
Several structural analogs of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole have been synthesized and studied to explore structure-activity relationships. Key comparative compounds include:
-
1-((2S,3S)-2-(2,4-dichlorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
-
1-((2S,3S)-2-(2,4-dibromophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
-
1-((2S,3S)-2-(2,4-difluorophenyl)-3-ethyloxiran-2-yl)methyl)-1H-1,2,4-triazole
The difluorophenyl group in the title compound confers unique chemical and biological properties compared to other halogenated derivatives. These structural variations help researchers understand the importance of specific substitution patterns for optimal activity.
Mechanism of Action
Molecular Target Interaction
The antifungal activity of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is primarily attributed to its ability to inhibit cytochrome P450-dependent 14α-demethylase (CYP51). This enzyme catalyzes a critical step in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.
The molecular interaction involves:
-
Binding of the triazole nitrogen to the heme iron in the enzyme's active site
-
Formation of key hydrogen bonds between the compound and amino acid residues
-
Establishment of hydrophobic interactions through the difluorophenyl moiety
-
Proper orientation facilitated by the specific stereochemistry of the oxirane ring
This binding mode effectively blocks the enzyme's catalytic activity, preventing the synthesis of ergosterol and leading to accumulation of toxic sterol intermediates in fungal cells.
Selectivity Profile
The selectivity of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole for fungal targets over mammalian systems is a critical aspect of its therapeutic potential. The compound exhibits preferential inhibition of fungal CYP51 compared to mammalian cytochrome P450 enzymes, reducing potential toxicity concerns. This selectivity is attributed to structural differences in the binding pockets of fungal versus mammalian enzymes.
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole typically employs multiple complementary spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information on the connectivity and spatial arrangement of atoms
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns
-
Infrared Spectroscopy (IR): Identifies functional groups such as the triazole ring
-
UV-Visible Spectroscopy: Characterizes electronic transitions within the molecule
These techniques collectively establish the structural identity of the compound and confirm its purity for research applications .
Chromatographic Analysis
Chromatographic methods play a crucial role in both the purification and analysis of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole:
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification
-
Gas Chromatography (GC): Applied for volatile degradation products analysis
-
Thin Layer Chromatography (TLC): Employed for reaction monitoring during synthesis
-
Chiral Chromatography: Essential for evaluating stereochemical purity
These techniques ensure that the compound meets the required specifications for research and potential therapeutic applications.
Pharmaceutical Development and Formulations
Formulation Strategies
The development of pharmaceutical formulations containing 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole presents challenges related to its physicochemical properties. Various formulation approaches have been explored to optimize its delivery and efficacy:
-
Solubilization techniques using appropriate solvent systems
-
Incorporation into lipid-based delivery systems
-
Development of nano-formulations to enhance bioavailability
-
Exploration of prodrug approaches to improve pharmacokinetics
These strategies aim to overcome potential limitations in solubility and stability while maximizing therapeutic efficacy.
Quality Control Parameters
The quality control of pharmaceutical preparations containing 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves rigorous testing procedures:
-
Purity determination using validated analytical methods
-
Stereochemical assessment to confirm the correct configuration
-
Stability evaluation under various storage conditions
-
Impurity profiling according to International Conference on Harmonization (ICH) guidelines
Future Research Directions
Emerging Applications
The versatile structure of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole offers opportunities for exploration in various research areas:
-
Development of novel antifungal agents with improved efficacy against resistant strains
-
Investigation of potential applications in other therapeutic areas based on its structural framework
-
Exploration of its utility as a building block for more complex chemical entities
-
Assessment of its potential in combination therapies for enhanced efficacy
These research directions could expand the utility of this compound beyond its currently known applications.
Chemical Modifications for Enhanced Activity
Structure-activity relationship studies continue to explore chemical modifications to 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole aimed at enhancing its properties:
-
Alteration of the halogen substitution pattern on the phenyl ring
-
Modification of the triazole ring to other azole heterocycles
-
Exploration of alternative stereochemical configurations
-
Introduction of additional functional groups to enhance solubility or targeting
These modifications could potentially lead to next-generation compounds with improved pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume